4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives has been explored in the context of their potential as kinase inhibitors, particularly p70S6 kinase. Bandarage et al. (2009) detail the design and optimization of these derivatives through structure-based design, resulting in compounds with significant potency and selectivity against p70S6K (Bandarage et al., 2009).
Molecular Structure Analysis
Li et al. (2012) describe the molecular structure of a related compound, showcasing the conformational aspects and the interactions that dictate the assembly of these molecules into higher-order structures. Specifically, the study on the polymeric complex with HgCl2 reveals insights into the spatial arrangement and potential intermolecular interactions (Li et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of benzimidazole derivatives have been extensively studied. Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives, showcasing a variety of chemical reactions that these compounds can undergo, providing a broad understanding of their chemical versatility (Bassyouni et al., 2012).
Physical Properties Analysis
Although specific studies on the physical properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine were not highlighted, research on closely related compounds suggests significant interest in understanding their stability, solubility, and other physical characteristics that influence their application in various domains.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including the subject compound, are often explored in the context of their potential biological activity. For instance, Kuş et al. (2008) investigated the antioxidant properties of novel derivatives, providing insight into their reactivity and potential for scavenging free radicals (Kuş et al., 2008). Similarly, Salahuddin et al. (2014) synthesized oxadiazole derivatives of benzimidazole and evaluated their anticancer properties, revealing the chemical interactions that underpin their biological activities (Salahuddin et al., 2014).
Scientific Research Applications
Kinase Inhibition
4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives have been identified as potent and selective inhibitors of p70S6 kinase. These compounds, through structure-based design and optimization, exhibit significant inhibitory activity, making them relevant in studies focused on kinase-related pathways and diseases (Bandarage et al., 2009).
Antimicrobial and Antiviral Activity
Synthesized benzimidazole derivatives, including those related to 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, have shown significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Moreover, certain derivatives also exhibit high activity against rotavirus and adenovirus, highlighting their potential in antimicrobial and antiviral research (Bassyouni et al., 2012).
Anticancer Applications
A series of compounds related to 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine have been synthesized and tested for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cells, with some exhibiting significant potency against specific cancer cell lines. This suggests potential applications in developing new anticancer therapies (Rashid, 2021).
Synthetic Methodology and Compound Characterization
Research has focused on the synthesis and characterization of new compounds containing the benzimidazole moiety, including oxadiazole derivatives. These studies involve exploring different synthetic routes and characterizing the compounds using various analytical techniques, which are crucial for advancing chemical and pharmaceutical research (Rashid, 2020).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDSNAEMKSMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417303 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
CAS RN |
332026-86-5 | |
Record name | 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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